Regioisomeric Purity as a Procurement Differentiator: 2-Butoxy vs. 4-Butoxy Isomer
The commercial specification of 2-butoxy-3,5-difluorobenzaldehyde at 97% purity (CAS 1443348-98-8) directly contrasts with the 4-butoxy isomer (CAS 1443344-17-9), which is offered at 98% purity by the same supplier . Procurement of the incorrect regioisomer introduces a structurally distinct aldehyde—with the butoxy group in the para rather than ortho position—that can lead to divergent biological activity and synthetic reactivity. In ALDH inhibitor profiling, para-substituted analogs have shown IC₅₀ values ranging from 200 nM to >100 µM depending on the isoform, underscoring that regiochemistry is a critical determinant of target engagement [1].
| Evidence Dimension | Regiochemical identity and commercial purity specification |
|---|---|
| Target Compound Data | 2-Butoxy-3,5-difluorobenzaldehyde: 97% purity (CNreagent, Fluorochem brand) |
| Comparator Or Baseline | 4-Butoxy-3,5-difluorobenzaldehyde (CAS 1443344-17-9): 98% purity (Fluorochem, same supplier) |
| Quantified Difference | One percentage-point purity difference; ortho vs. para butoxy substitution leading to distinct electronic environments |
| Conditions | Commercial procurement specifications from Fluorochem as catalogued by CNreagent |
Why This Matters
Differentiation in regioisomeric purity directly impacts SAR consistency; ordering the wrong isomer invalidates comparative studies and wastes procurement budgets.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994 | US9328112, A24). ALDH3A1 inhibition data. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
